molecular formula C5H11ClF2N2 B8195755 3,3-Difluoro-piperidin-1-ylamine HCl

3,3-Difluoro-piperidin-1-ylamine HCl

Cat. No.: B8195755
M. Wt: 172.60 g/mol
InChI Key: UZANPGCPNSCWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-piperidin-1-ylamine hydrochloride is an organic compound with the molecular formula C5H10ClF2N. It is a hydrochloride salt of piperidine with two fluoride substituents at the 3-position. This compound is widely used as a building block in pharmaceutical active ingredients (APIs) and has various applications in medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-piperidin-1-ylamine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 3,3-Difluoro-piperidin-1-ylamine hydrochloride involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-piperidin-1-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-piperidin-1-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical active ingredients (APIs) for various therapeutic applications.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-piperidin-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It can also inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride

Uniqueness

3,3-Difluoro-piperidin-1-ylamine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity, making it a valuable building block in various applications .

Properties

IUPAC Name

3,3-difluoropiperidin-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.ClH/c6-5(7)2-1-3-9(8)4-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZANPGCPNSCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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